REACTION_CXSMILES
|
CSSC.CSC1C(N)=C(C)C=CC=1N.[CH3:16][S:17][C:18]1[C:19]([NH2:28])=[C:20](SC)[C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1>>[CH3:16][S:17][C:18]1[C:19]([NH2:28])=[CH:20][C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1
|
Name
|
aromatic diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95.4 g
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C(=C(C=CC1N)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C(=C(C(=C(C1)C)N)SC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preparation of a chain extender
|
Type
|
CUSTOM
|
Details
|
A sample was prepared
|
Type
|
CUSTOM
|
Details
|
under similar reaction conditions
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CSC=1C(=CC(=C(C1)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |